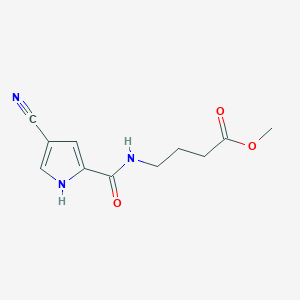

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is known for its high purity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate typically involves the reaction of 4-cyano-1H-pyrrole-2-carboxylic acid with methyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for ester substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-cyano-1H-pyrrole-2-carboxylate: Similar structure but lacks the butanoate moiety.

Methyl 4-chloro-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of a cyano group.

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains bromine atoms at positions 4 and 5.

Uniqueness

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the butanoate moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .

Biological Activity

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrrole ring with a carboxamide functional group and a cyano substituent, which enhances its reactivity. Its molecular formula is C11H13N3O3. The presence of the cyano group is critical for its biological interactions, particularly in modulating receptor activities.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Its structural similarity to other pyrrole derivatives suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by interacting with key signaling pathways.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate cannabinoid receptors, particularly the CB2 receptor, which plays a role in pain and inflammation pathways. This modulation can lead to reduced inflammatory responses, making it a candidate for treating inflammatory diseases.

3. Antibacterial Activity

this compound has shown activity against both Gram-positive and Gram-negative bacteria. Its antibacterial efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymatic functions within bacterial cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related pyrrole derivatives:

| Compound Name | Molecular Formula | Anticancer Activity | Anti-inflammatory Activity | Antibacterial Activity |

|---|---|---|---|---|

| This compound | C11H13N3O3 | Moderate | Yes | Broad-spectrum |

| Methyl 4-methyl-1H-pyrrole-2-carboxylate | C7H9NO2 | Low | No | Limited |

| Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate | C11H12N4O4 | High | Yes | Moderate |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis, particularly in breast and lung cancer models.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of the compound through its interaction with CB2 receptors. The study demonstrated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted the following key findings regarding this compound:

- Mechanism of Action: The compound's interaction with cannabinoid receptors alters signaling pathways associated with inflammation and pain relief.

- Synergistic Effects: When combined with other antibiotics, it exhibited enhanced antibacterial activity, indicating potential as an antibiotic adjuvant.

- Toxicity Profile: Preliminary studies suggest low cytotoxicity towards mammalian cells, making it a safer alternative for therapeutic applications.

Properties

Molecular Formula |

C11H13N3O3 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

methyl 4-[(4-cyano-1H-pyrrole-2-carbonyl)amino]butanoate |

InChI |

InChI=1S/C11H13N3O3/c1-17-10(15)3-2-4-13-11(16)9-5-8(6-12)7-14-9/h5,7,14H,2-4H2,1H3,(H,13,16) |

InChI Key |

MRQJXKMLAQXTSA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCNC(=O)C1=CC(=CN1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.